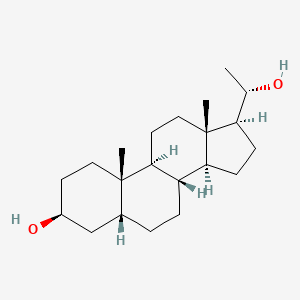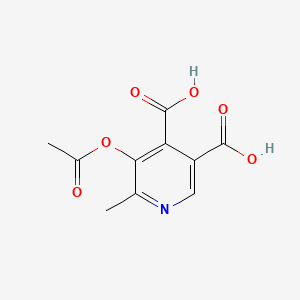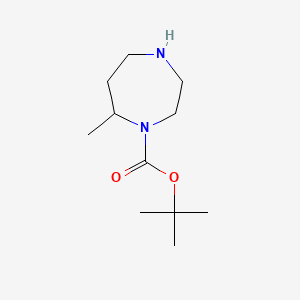
1-Chloro-2-propanol Phosphorochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-propanol Phosphorochloridate, also known as CPPC, is an organophosphorus compound used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless, volatile liquid with a characteristic odor. CPPC is a reagent of choice for the synthesis of phosphonates and other organophosphorus compounds.
Scientific Research Applications
1-Chloro-2-propanol Phosphorochloridate has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a reagent in the synthesis of phosphonates and other organophosphorus compounds. Additionally, 1-Chloro-2-propanol Phosphorochloridate has been used in the synthesis of monomers and polymers, as well as in the synthesis of dyes and pigments.
Mechanism of Action
1-Chloro-2-propanol Phosphorochloridate is a reagent of choice for the synthesis of phosphonates and other organophosphorus compounds. The reaction of 1-Chloro-2-propanol Phosphorochloridate with an alcohol or an amine produces a phosphonate or phosphonamidate, respectively. The reaction proceeds through a nucleophilic attack of the alcohol or amine on the phosphorus atom of the 1-Chloro-2-propanol Phosphorochloridate molecule, leading to the formation of a phosphonate or phosphonamidate.
Biochemical and Physiological Effects
1-Chloro-2-propanol Phosphorochloridate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it is not known to have any adverse effects on the environment.
Advantages and Limitations for Lab Experiments
1-Chloro-2-propanol Phosphorochloridate has several advantages for laboratory experiments. It is a relatively stable compound, with a low boiling point, which makes it easy to handle and store. It is also easily synthesized from commercially available reagents. Additionally, 1-Chloro-2-propanol Phosphorochloridate is a reagent of choice for the synthesis of phosphonates and other organophosphorus compounds.
However, 1-Chloro-2-propanol Phosphorochloridate has some limitations for laboratory experiments. The reaction of 1-Chloro-2-propanol Phosphorochloridate with an alcohol or an amine produces a phosphonate or phosphonamidate, respectively, and this reaction is typically slow and requires heating to facilitate the reaction. Additionally, the reaction of 1-Chloro-2-propanol Phosphorochloridate with an alcohol or an amine produces a phosphonate or phosphonamidate, respectively, and this reaction is typically slow and requires heating to facilitate the reaction.
Future Directions
There are several potential future directions for the use of 1-Chloro-2-propanol Phosphorochloridate. One potential future direction is the use of 1-Chloro-2-propanol Phosphorochloridate in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, 1-Chloro-2-propanol Phosphorochloridate could be used as a reagent in the synthesis of other organophosphorus compounds, such as phosphonates, phosphonamidates, and phosphinic acids. Furthermore, 1-Chloro-2-propanol Phosphorochloridate could be used as a reagent in the synthesis of dyes and pigments. Finally, 1-Chloro-2-propanol Phosphorochloridate could be used as a reagent in the synthesis of novel pharmaceuticals, agrochemicals, and other industrial chemicals.
Synthesis Methods
1-Chloro-2-propanol Phosphorochloridate is synthesized by the reaction of 1-chloro-2-propanol with phosphorus oxychloride in the presence of a base. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically carried out in the presence of an anhydrous solvent, such as acetone or diethyl ether, and the reaction is typically heated to facilitate the reaction.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloro-2-propanol Phosphorochloridate involves the conversion of 1-Chloro-2-propanol to the corresponding phosphorochloridate through a series of reactions.", "Starting Materials": [ "1-Chloro-2-propanol", "Thionyl chloride", "Triethylamine", "Chlorotrimethylsilane", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. 1-Chloro-2-propanol is reacted with thionyl chloride in dichloromethane to form 1-chloro-2-propanol chloride.", "2. Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride formed in step 1.", "3. Chlorotrimethylsilane is added to the reaction mixture to convert the hydroxyl group of 1-chloro-2-propanol chloride to a trimethylsilyl ether.", "4. The reaction mixture is then treated with phosphorus oxychloride to form the desired 1-Chloro-2-propanol Phosphorochloridate.", "5. The reaction mixture is quenched with a solution of sodium bicarbonate and water to remove excess reagents and neutralize the acidic byproducts.", "6. The crude product is purified by column chromatography to obtain the pure 1-Chloro-2-propanol Phosphorochloridate." ] } | |
CAS RN |
13674-83-4 |
Product Name |
1-Chloro-2-propanol Phosphorochloridate |
Molecular Formula |
C6H12Cl3O3P |
Molecular Weight |
269.483 |
IUPAC Name |
1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ITVAVCZXFIPOFV-UHFFFAOYSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)Cl |
synonyms |
Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



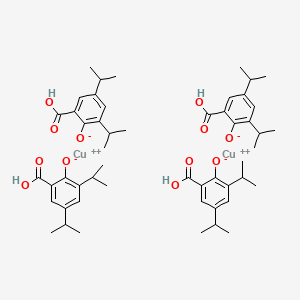
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
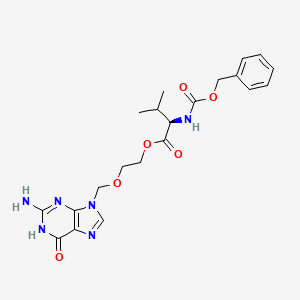
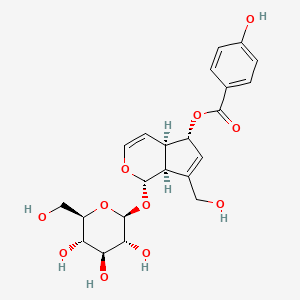
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
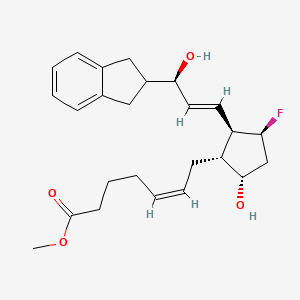
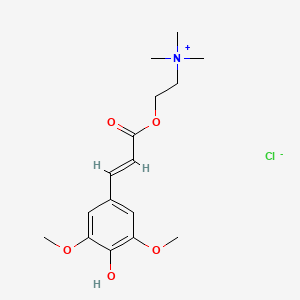
![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)
